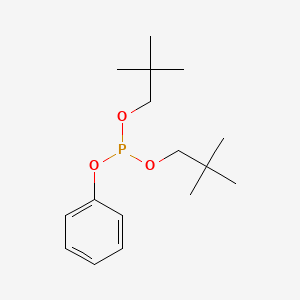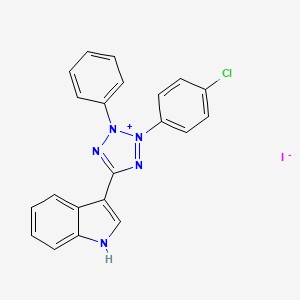
3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a tetrazolium core, which is known for its applications in biological assays and other chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with sodium azide under acidic conditions to yield the tetrazole ring. The final step involves the iodination of the tetrazole compound to produce the desired iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in cell viability assays due to its ability to form formazan dyes upon reduction.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism by which 3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide exerts its effects involves its interaction with cellular components. In biological assays, the compound is reduced by cellular enzymes to form a colored formazan product, which can be quantified to assess cell viability. The molecular targets include various dehydrogenases and reductases present in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium chloride
- 3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium bromide
Uniqueness
3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide is unique due to its iodide ion, which can influence its solubility and reactivity compared to its chloride and bromide counterparts. This uniqueness makes it particularly useful in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
87582-49-8 |
|---|---|
Molekularformel |
C21H15ClIN5 |
Molekulargewicht |
499.7 g/mol |
IUPAC-Name |
3-[2-(4-chlorophenyl)-3-phenyltetrazol-2-ium-5-yl]-1H-indole;iodide |
InChI |
InChI=1S/C21H15ClN5.HI/c22-15-10-12-17(13-11-15)27-25-21(24-26(27)16-6-2-1-3-7-16)19-14-23-20-9-5-4-8-18(19)20;/h1-14,23H;1H/q+1;/p-1 |
InChI-Schlüssel |
OEDJKESUZQKZCW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6-Dibromobicyclo[4.1.0]heptane](/img/structure/B14408147.png)


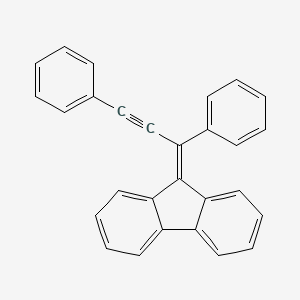

![N-[(Trimethylsilyl)oxy]ethanimidoyl chloride](/img/structure/B14408169.png)
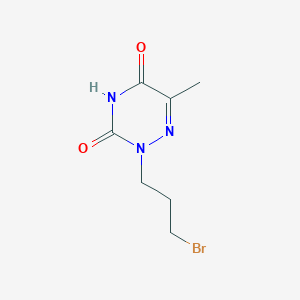
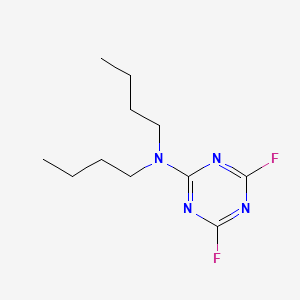


![2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol](/img/structure/B14408199.png)
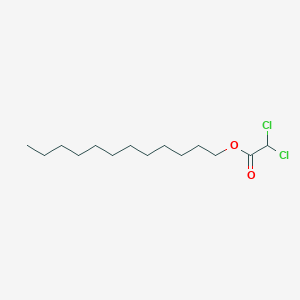
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
